

3-(3-Chlorophenyl)propan-1-ol structural analysis and confirmation

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propan-1-ol

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An In-depth Technical Guide for the Structural Analysis and Confirmation of **3-(3-Chlorophenyl)propan-1-ol**

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. **3-(3-Chlorophenyl)propan-1-ol** is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceuticals and natural products.^[1] Its precise molecular architecture dictates its reactivity and suitability for subsequent chemical transformations. Therefore, a robust analytical workflow to verify its identity and purity is not merely a procedural formality but a critical checkpoint to ensure the integrity of the entire research and development pipeline.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, multi-technique approach to the structural elucidation of **3-(3-Chlorophenyl)propan-1-ol**. Moving beyond a simple recitation of methods, we will explore the synergistic interplay of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This integrated strategy forms a self-validating system, where each technique provides a unique piece of the structural puzzle, culminating in a definitive and irrefutable confirmation of the molecule's identity.

Compound Profile

Before delving into the analytical methodologies, it is essential to establish the foundational chemical and physical properties of the target compound. This information provides a theoretical framework against which experimental data will be compared.

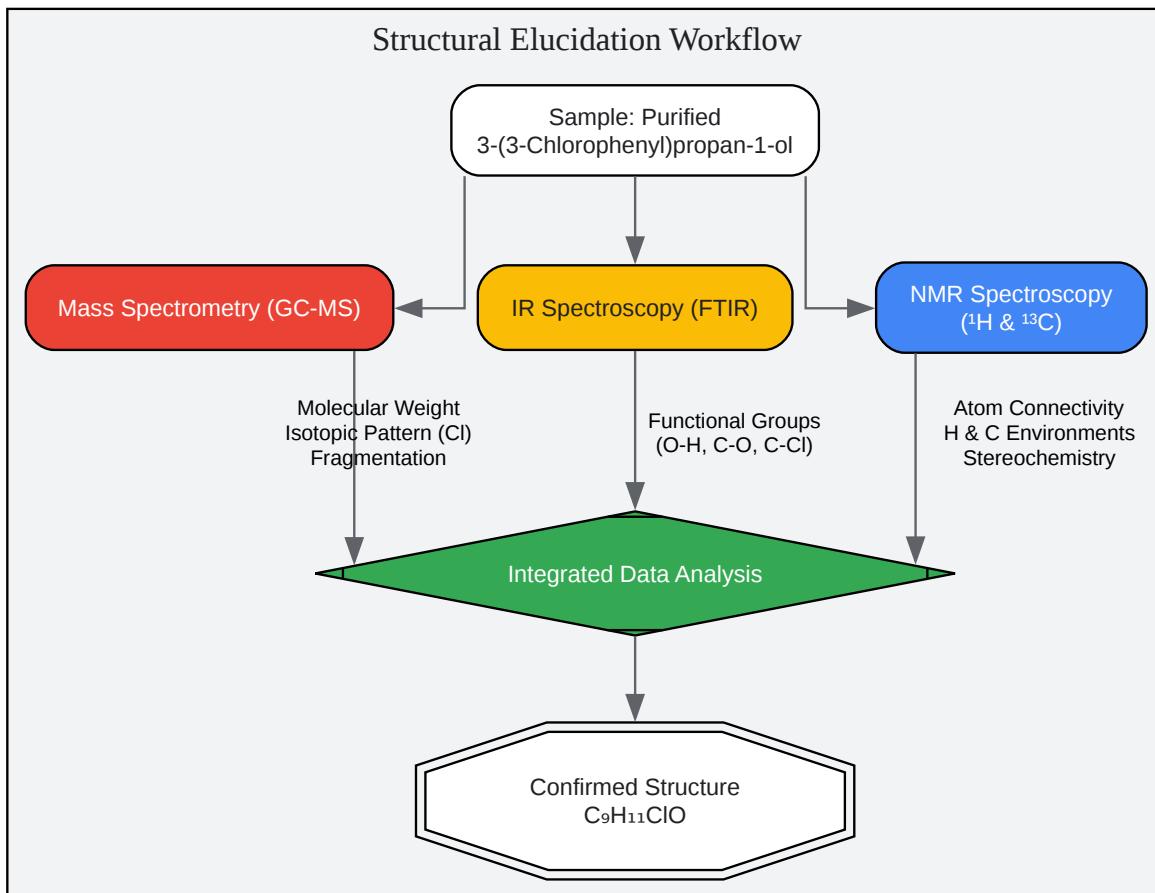
Property	Value	Source
IUPAC Name	3-(3-chlorophenyl)propan-1-ol	[2]
Molecular Formula	C ₉ H ₁₁ ClO	[1] [2]
Molecular Weight	170.64 g/mol	[1] [2]
Monoisotopic Mass	170.0498427 Da	[2] [3]
CAS Number	22991-03-3	[2] [4]
Appearance	Data not available	[4]
SMILES	C1=CC(=CC(=C1)Cl)CCCO	[2] [3]

The Analytical Triad for Structural Elucidation

No single analytical technique can provide a complete structural picture with absolute certainty. A robust confirmation relies on the convergence of data from orthogonal methods.[\[5\]](#)[\[6\]](#) Our approach is centered on an analytical triad:

- Mass Spectrometry (MS): Provides the high-level view, confirming the molecular weight and elemental composition.[\[5\]](#)
- Infrared (IR) Spectroscopy: Acts as a functional group detector, verifying the presence of key chemical bonds (e.g., alcohol).[\[6\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the high-resolution blueprint, mapping the precise connectivity of atoms within the molecule.[\[5\]](#)[\[7\]](#)

This integrated workflow ensures that the conclusions drawn are not only supported but cross-validated, embodying the principle of a self-validating analytical system.



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Caption: Integrated workflow for the structural confirmation of **3-(3-Chlorophenyl)propan-1-ol**.

Mass Spectrometry (MS): The Molecular Scale

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[\[6\]](#) For our purpose, Electron Ionization (EI) is a common technique that fragments the molecule in a reproducible way, providing a unique fingerprint and information about its structure. The most critical piece of information is the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.

Experimental Protocol (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject 1 μ L of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any volatile impurities.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation:

The mass spectrum of **3-(3-Chlorophenyl)propan-1-ol** provides several key validation points.

- Molecular Ion (M^+) Peak: The primary confirmation comes from the molecular ion peak. Due to the presence of chlorine, which has two stable isotopes (^{35}Cl , ~75.8% abundance; ^{37}Cl , ~24.2% abundance), we expect to see a characteristic M^+ and $M+2$ peak pattern in an approximate 3:1 ratio.
 - M^+ Peak (with ^{35}Cl): $m/z \approx 170.05$
 - $M+2$ Peak (with ^{37}Cl): $m/z \approx 172.05$
- Key Fragmentation Patterns: The fragmentation pattern provides corroborating structural evidence. Expected fragments include:
 - Loss of Water $[M-\text{H}_2\text{O}]^+$: A peak at $m/z \approx 152$, resulting from the dehydration of the alcohol.
 - Benzylic Cleavage: A strong peak corresponding to the chlorotropylium ion or related structures. Cleavage of the C-C bond between the propyl chain and the aromatic ring can lead to various fragments.

- Propyl Chain Fragmentation: Cleavage along the aliphatic chain will also produce characteristic smaller fragments.

Ion Fragment	Expected m/z (for ^{35}Cl)	Significance
$[\text{M}]^+$	170	Molecular Ion
$[\text{M}+2]^+$	172	Isotopic peak confirming one Cl atom
$[\text{M}-\text{H}_2\text{O}]^+$	152	Confirms presence of an alcohol group
$[\text{C}_7\text{H}_6\text{Cl}]^+$	125	Fragment containing the chlorophenyl group

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibration of bonds within a molecule when they absorb infrared radiation.^[7] Specific bonds absorb at characteristic frequencies, allowing for the identification of functional groups.^[5] This technique is particularly effective for confirming the presence of the alcohol (-OH) group and the aromatic ring.

Experimental Protocol (FTIR, Thin Film):

- Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a concentrated solution onto a salt plate (e.g., NaCl or KBr).
- Acquisition: Place the plate in the spectrometer's sample holder.
- Analysis: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance versus wavenumber (cm^{-1}).

Data Interpretation:

The IR spectrum provides a quick and definitive check for the key functional groups.

- O-H Stretch: A strong, broad absorption band in the region of $3600\text{-}3200\text{ cm}^{-1}$ is the unmistakable signature of the alcohol's hydroxyl group.[8] Its broadness is due to hydrogen bonding.
- C-H Stretches:
 - Aromatic C-H: Sharp, medium-intensity peaks appear just above 3000 cm^{-1} .
 - Aliphatic C-H: Strong, sharp peaks appear just below 3000 cm^{-1} ($\sim 2960\text{-}2850\text{ cm}^{-1}$).[8]
- C=C Aromatic Stretch: Medium to weak absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region confirm the presence of the benzene ring.
- C-O Stretch: A strong band in the $1150\text{-}1050\text{ cm}^{-1}$ region indicates the C-O single bond of the primary alcohol.[8]
- C-Cl Stretch: A medium to strong band in the fingerprint region, typically around $800\text{-}600\text{ cm}^{-1}$, corresponds to the C-Cl bond.

Wavenumber (cm^{-1})	Bond Vibration	Functional Group Confirmed
3600-3200 (broad)	O-H stretch	Alcohol
3100-3000	sp^2 C-H stretch	Aromatic Ring
2960-2850	sp^3 C-H stretch	Alkyl Chain
1600-1450	C=C stretch	Aromatic Ring
1150-1050	C-O stretch	Primary Alcohol
800-600	C-Cl stretch	Chloro-substituent

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[5] It exploits the magnetic properties of atomic nuclei (primarily ^1H and

¹³C), providing detailed information about the chemical environment, connectivity, and number of each type of atom.[6]

3-(3-Chlorophenyl)propan-1-ol Structure & Numbering

OH

9

8

7

6

5

4

3

2

1

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Caption: Numbering scheme for NMR spectral assignments.

¹H NMR Analysis

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum. Standard acquisition involves a short pulse, an acquisition time of a few seconds, and a relaxation delay.

Data Interpretation:

The ¹H NMR spectrum should account for all 11 protons in the molecule, distributed across distinct chemical environments.

- Aromatic Region (δ 7.0-7.3 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns but should integrate to a total of 4H.
- Aliphatic Methylene Group (C7-H₂, δ ~2.7 ppm): The two protons adjacent to the aromatic ring (position 7) will appear as a triplet, split by the neighboring protons on C8. Integration: 2H.
- Aliphatic Methylene Group (C9-H₂, δ ~3.7 ppm): The two protons attached to the carbon bearing the hydroxyl group (position 9) are the most deshielded of the aliphatic protons. They will appear as a triplet, split by the protons on C8. Integration: 2H.
- Aliphatic Methylene Group (C8-H₂, δ ~1.9 ppm): These two protons (position 8) are coupled to the protons on both C7 and C9. They will appear as a quintet or a multiplet. Integration: 2H.

- Hydroxyl Proton (OH, δ variable): The alcohol proton signal can appear over a broad range and is often a broad singlet. Its position is dependent on concentration and solvent.
Integration: 1H.

Position	Expected δ (ppm)	Multiplicity	Integration	Assignment
H2, H4, H5, H6	7.0 - 7.3	Multiplet	4H	Aromatic Protons
H7	~ 2.7	Triplet (t)	2H	-CH ₂ -Ar
H8	~ 1.9	Quintet (quin)	2H	-CH ₂ -CH ₂ -CH ₂ -
H9	~ 3.7	Triplet (t)	2H	-CH ₂ -OH
OH	Variable	Broad Singlet (br s)	1H	Hydroxyl Proton

¹³C NMR Analysis

Experimental Protocol:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as C2/C6 and C4/C5 are chemically non-equivalent due to the meta-substituent.

- Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region. The carbon directly attached to the chlorine (C3) will be found around δ 134 ppm, while the carbon attached to the propyl chain (C1) will be around δ 143 ppm. The other four CH carbons will appear between δ 125-130 ppm.
- Aliphatic Carbons (δ 20-70 ppm):
 - C9 (δ ~62 ppm): The carbon bonded to the oxygen is the most deshielded.

- C7 (δ ~34 ppm): The carbon adjacent to the aromatic ring.
- C8 (δ ~32 ppm): The central carbon of the propyl chain.

Position	Expected δ (ppm)	Assignment
C1	~143	Quaternary Aromatic C-CH ₂
C3	~134	Quaternary Aromatic C-Cl
C2, C4, C5, C6	125 - 130	Aromatic CH
C9	~62	-CH ₂ -OH
C7	~34	-CH ₂ -Ar
C8	~32	-CH ₂ -CH ₂ -CH ₂ -

Conclusion: A Synthesis of Evidence

The structural confirmation of **3-(3-Chlorophenyl)propan-1-ol** is achieved not by a single measurement but by the compelling and consistent narrative told by three orthogonal analytical techniques. Mass spectrometry confirms the correct molecular weight (170.64 g/mol) and the presence of a single chlorine atom.^{[1][2]} Infrared spectroscopy validates the presence of the critical alcohol and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework, confirming the 3-chloro substitution pattern on the phenyl ring and the linear propan-1-ol chain. When the data from this analytical triad align, the structural assignment can be made with the highest degree of scientific confidence, ensuring the quality and integrity of this crucial chemical intermediate for its downstream applications.

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